![molecular formula C23H38N6O6S B15147456 (2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acova hydrate, also known as argatroban hydrate, is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is particularly useful in patients with heparin-induced thrombocytopenia, a condition where heparin, a common anticoagulant, causes a decrease in platelet count. Acova hydrate works by inhibiting thrombin, an enzyme involved in blood clotting, thereby preventing the formation of clots.
Métodos De Preparación
The synthesis of acova hydrate involves several steps. The primary synthetic route includes the reaction of L-arginine with various reagents to form the desired compound. The process typically involves:
Reaction of L-arginine with a suitable protecting group: to protect the amino group.
Coupling with a suitable acid chloride: to form an intermediate.
Deprotection of the amino group: to yield the final product, acova hydrate.
Industrial production methods often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Acova hydrate undergoes several types of chemical reactions, including:
Oxidation: Acova hydrate can be oxidized under specific conditions to form various oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Acova hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of thrombin inhibition and to develop new anticoagulants.
Biology: Researchers use acova hydrate to study the role of thrombin in various biological processes, including blood clotting and inflammation.
Medicine: Acova hydrate is used in clinical research to develop new treatments for conditions like heparin-induced thrombocytopenia and other clotting disorders.
Industry: The compound is used in the pharmaceutical industry to produce anticoagulant medications.
Mecanismo De Acción
Acova hydrate exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in the blood clotting process. Thrombin converts fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, acova hydrate prevents the formation of fibrin and, consequently, blood clots. The molecular targets of acova hydrate include the active site of thrombin, where it binds and blocks the enzyme’s activity.
Comparación Con Compuestos Similares
Acova hydrate is unique among thrombin inhibitors due to its specific binding to the active site of thrombin. Similar compounds include:
Bivalirudin: Another direct thrombin inhibitor used as an anticoagulant.
Dabigatran: An oral direct thrombin inhibitor used to prevent and treat blood clots.
Hirudin: A naturally occurring thrombin inhibitor derived from leeches.
Compared to these compounds, acova hydrate has a unique structure that allows for specific and reversible binding to thrombin, making it a valuable tool in both research and clinical settings.
Propiedades
Fórmula molecular |
C23H38N6O6S |
|---|---|
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C23H36N6O5S.H2O/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19;/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26);1H2/t14-,15?,17?,18-;/m1./s1 |
Clave InChI |
AIEZTKLTLCMZIA-LINCPPCXSA-N |
SMILES isomérico |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
SMILES canónico |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
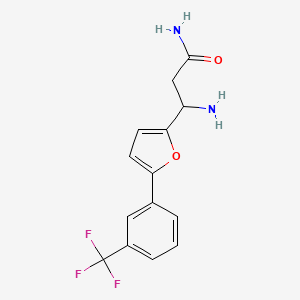
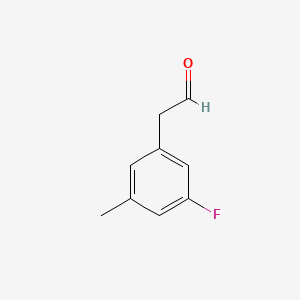
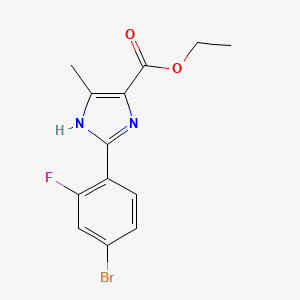
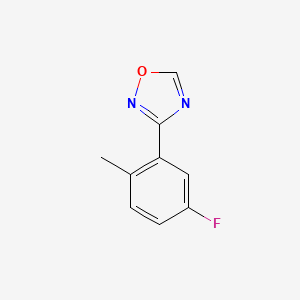
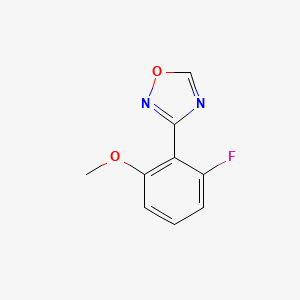

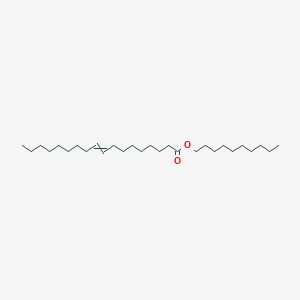
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)

![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)

